molecular formula C18H16FN3OS B6582488 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide CAS No. 1040653-54-0

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

Cat. No. B6582488
CAS RN: 1040653-54-0
M. Wt: 341.4 g/mol
InChI Key: KDYKNPZCRGCUIQ-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide (FATA) is a biologically active compound with a wide range of applications in scientific research. It is a member of the thiazole family, which is a class of heterocyclic compounds that are known for their aromaticity and ability to form hydrogen bonds. FATA is a valuable tool for scientists due to its ability to act as a fluorophore, meaning that it can absorb and emit light of a specific wavelength. This makes it useful for fluorescence microscopy and other imaging techniques. In addition, FATA has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other macromolecules.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide, also known as SR-01000922476-1, F5382-0591, or SR-01000922476:

Antimicrobial Applications

This compound has shown promising results as an antimicrobial agent. It has been evaluated for its activity against various bacterial and fungal species. The thiazole nucleus in its structure is known to block the biosynthesis of certain bacterial lipids, making it effective against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics to combat resistant strains of bacteria.

Anticancer Research

The compound has been studied for its antiproliferative properties, particularly against breast cancer cell lines. It has demonstrated significant activity in inhibiting the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms that may involve the disruption of cellular processes essential for cancer cell survival . This suggests its potential use in developing new cancer therapies.

Herbicide Development

As a selective herbicide, this compound is used to control grasses and broad-leaved weeds in various crops such as corn, soybeans, and winter wheat . Its moderate solubility in water and persistence in soil make it effective for post-emergence weed control. This application is crucial for improving agricultural productivity and managing weed resistance.

Anti-inflammatory Agents

The thiazole derivatives, including this compound, have been explored for their anti-inflammatory properties. They work by inhibiting the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response . This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antifungal Applications

In addition to its antibacterial properties, this compound has shown efficacy against various fungal species. It disrupts the cell membrane integrity of fungi, leading to their death . This application is particularly important in agriculture for protecting crops from fungal infections and in medicine for treating fungal infections in humans.

Antitubercular Research

The compound has been investigated for its potential to treat tuberculosis. The thiazole nucleus is known to interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This makes it a promising candidate for developing new antitubercular drugs, especially in the face of rising drug-resistant tuberculosis strains.

Antiviral Applications

Research has also explored the antiviral potential of this compound. It has been tested against various viral pathogens and has shown the ability to inhibit viral replication . This application is crucial for developing new antiviral therapies, especially for viruses that have limited treatment options.

Neuroprotective Agents

Recent studies have suggested that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases . This makes it a potential candidate for developing treatments for conditions such as Alzheimer’s and Parkinson’s diseases.

properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-12-3-2-4-15(9-12)20-17(23)10-16-11-24-18(22-16)21-14-7-5-13(19)6-8-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYKNPZCRGCUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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